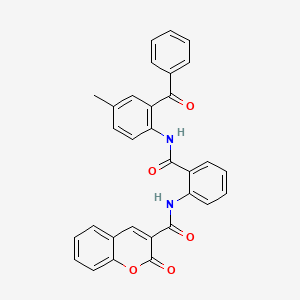

![molecular formula C17H16FN5O2 B2482454 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872839-26-4](/img/structure/B2482454.png)

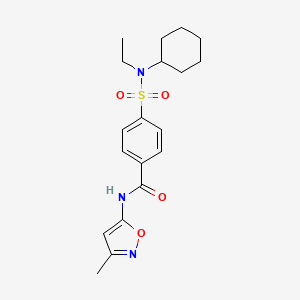

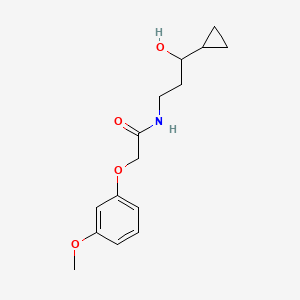

6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions aimed at forming the unique fused-ring system or incorporating specific functional groups. For instance, compounds with similar structures have been synthesized using Claisen rearrangement/cross-metathesis reactions or reductions of prochiral ketones, highlighting the diverse synthetic routes possible for such molecules (Palmer et al., 2007). Additionally, the synthesis of imidazole derivatives involves base-catalyzed cyclization and reactions with ketones or aldehydes to produce various disubstituted derivatives, showcasing the adaptability of synthesis methods to target specific structural features (Alves et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds reveals a fascinating arrangement of atoms and bonds. For instance, the structural analysis of a [6-5] fused-ring system incorporating the imidazo[5,1-b][1,3]thiazin-4-one scaffold shows unique conformations and intermolecular interactions, such as the twist of phenyl rings from coplanarity and specific C-H...O=C contacts (Gallagher et al., 2007). These structural features are crucial for understanding the compound's reactivity and potential interactions.

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives are diverse, reflecting the compound's reactivity towards various reagents. Synthesis routes often involve reactions with isothiocyanates, leading to novel derivatives with potential biological activities. The reaction conditions and the choice of reagents play a significant role in determining the final product's structure and properties, indicating the versatility of these compounds in chemical synthesis (Klásek et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can be inferred from related studies. These properties, including solubility, melting points, and crystalline structure, are influenced by the molecular configuration and the presence of specific functional groups. For instance, the crystalline structure analysis provides insights into the compound's stability and interactions within a solid state, which are important for its handling and application in various fields (Pandi et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential as a catalyst, and roles in synthesis pathways, highlight the compound's versatility. For example, imidazole derivatives exhibit a wide range of reactions, including with ketones and aldehydes to produce novel compounds with diverse functionalities. These reactions not only demonstrate the compound's chemical diversity but also its potential utility in synthesizing new materials with specific properties (Alves et al., 1990).

Applications De Recherche Scientifique

Synthesis and Characterization

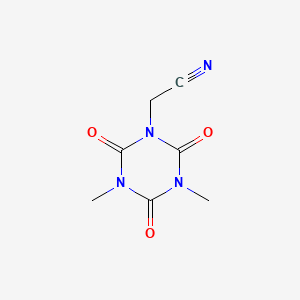

- Imidazole derivatives, including those related to 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, have been synthesized and characterized for their optical properties, demonstrating intense emission maxima in the 440–630 nm range, indicating potential applications in fluorescence studies (Ozturk et al., 2012).

Biological Studies and Potential Anticancer Activity

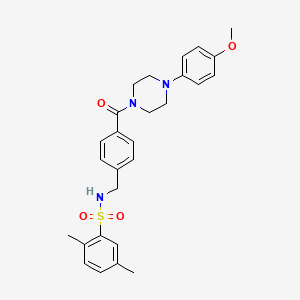

- Compounds structurally related to 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, specifically naphth[2,3-d]imidazole-4,9-diones, have shown cytotoxic activities in cancer cell line studies, suggesting potential as anticancer drug candidates (Kuo et al., 1996).

Reactivity and Stability Studies

- Research on N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents, similar in structure to the compound , has been conducted, revealing insights into their reactivity and stability. These studies are crucial for understanding the behavior of such compounds in various chemical environments (Hobbs et al., 2010).

Crystal Structure Analysis

- Crystal structures of compounds with similarities to 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been analyzed, providing valuable information on molecular interactions and configurations, which is important for understanding the physical properties of these substances (Shamanth et al., 2020).

Potential in Pharmacology

- Derivatives of imidazole, a core component of the compound in focus, have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities, suggesting potential applications in drug development (Menozzi et al., 1992).

Mécanisme D'action

Target of Action

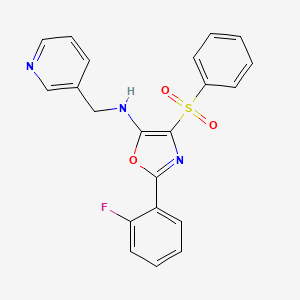

The primary targets of the compound are yet to be identified. It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets in the body, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h3-7H,1,8-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVWCMNPAORZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)

![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)